molecular formula C12H18N2O2S B1607559 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine CAS No. 50354-99-9

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine

Cat. No.: B1607559
CAS No.: 50354-99-9
M. Wt: 254.35 g/mol
InChI Key: UUQUXIXDLSWYTC-UHFFFAOYSA-N
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Description

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is a chemical compound that features a piperidine ring attached to a sulfonyl group and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine typically involves the reaction of 4-methyl-3-chlorosulfonylbenzoic acid with piperidine. The reaction is carried out in acetonitrile at temperatures ranging from 0°C to room temperature. The process involves the following steps:

    Reaction Setup: A suspension of 4-methyl-3-chlorosulfonylbenzoic acid in acetonitrile is prepared.

    Addition of Piperidine: Piperidine is added dropwise to the suspension at 0°C.

    Stirring and Warming: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature.

    Workup: The reaction mixture is concentrated under reduced pressure, dissolved in aqueous sodium hydroxide, and washed with tert-butyl methyl ether. The aqueous layer is acidified with hydrochloric acid and extracted with tert-butyl methyl ether.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

  • 4-Methyl-3-(piperidine-1-sulfonyl)-benzoic acid
  • Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)
  • 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate

Uniqueness: 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the sulfonyl group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUXIXDLSWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387943
Record name 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50354-99-9
Record name 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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